3-[(4-Fluorophenyl)-5-(2-bromoacetyl)]isoxazole 3-[(4-Fluorophenyl)-5-(2-bromoacetyl)]isoxazole
Brand Name: Vulcanchem
CAS No.: 888723-43-1
VCID: VC8309185
InChI: InChI=1S/C11H7BrFNO2/c12-6-10(15)11-5-9(14-16-11)7-1-3-8(13)4-2-7/h1-5H,6H2
SMILES: C1=CC(=CC=C1C2=NOC(=C2)C(=O)CBr)F
Molecular Formula: C11H7BrFNO2
Molecular Weight: 284.08 g/mol

3-[(4-Fluorophenyl)-5-(2-bromoacetyl)]isoxazole

CAS No.: 888723-43-1

Cat. No.: VC8309185

Molecular Formula: C11H7BrFNO2

Molecular Weight: 284.08 g/mol

* For research use only. Not for human or veterinary use.

3-[(4-Fluorophenyl)-5-(2-bromoacetyl)]isoxazole - 888723-43-1

Specification

CAS No. 888723-43-1
Molecular Formula C11H7BrFNO2
Molecular Weight 284.08 g/mol
IUPAC Name 2-bromo-1-[3-(4-fluorophenyl)-1,2-oxazol-5-yl]ethanone
Standard InChI InChI=1S/C11H7BrFNO2/c12-6-10(15)11-5-9(14-16-11)7-1-3-8(13)4-2-7/h1-5H,6H2
Standard InChI Key MHGWOWJBQRRVJE-UHFFFAOYSA-N
SMILES C1=CC(=CC=C1C2=NOC(=C2)C(=O)CBr)F
Canonical SMILES C1=CC(=CC=C1C2=NOC(=C2)C(=O)CBr)F

Introduction

Structural Elucidation and Molecular Properties

Molecular Architecture

The compound’s core structure consists of a five-membered isoxazole ring (C₃H₃NO) substituted at positions 3 and 5. The 3-position is occupied by a 4-fluorophenyl group, while the 5-position features a 2-bromoacetyl moiety. The isoxazole ring’s oxygen and nitrogen atoms at positions 1 and 2 contribute to its electronic heterogeneity, influencing reactivity and intermolecular interactions .

Stereoelectronic Features

  • Molecular Formula: C₁₁H₇BrFNO₂

  • SMILES: C1=CC(=CC=C1C2=NOC(=C2)C(=O)CBr)F

  • InChI Key: MHGWOWJBQRRVJE-UHFFFAOYSA-N
    The bromoacetyl group introduces a potent electrophilic site at the carbonyl carbon, enabling nucleophilic substitution reactions. The fluorine atom on the phenyl ring enhances lipophilicity and metabolic stability, a trait leveraged in CNS-active drugs .

Physicochemical Properties

Predicted collision cross-section (CCS) values, determined via ion mobility spectrometry, provide insights into its gas-phase conformation:

Adductm/zPredicted CCS (Ų)
[M+H]⁺283.97170157.9
[M+Na]⁺305.95364161.4
[M-H]⁻281.95714158.9

These metrics are critical for mass spectrometry-based identification in complex matrices .

Synthesis and Derivative Formation

Derivative Utility

The bromoacetyl group’s reactivity facilitates:

  • Nucleophilic Displacements: Substitution with amines or thiols to form amides or thioesters.

  • Cross-Coupling Reactions: Suzuki-Miyaura couplings utilizing the aryl bromide .

Future Directions and Research Gaps

Despite its synthetic accessibility, pharmacological data for 3-[(4-fluorophenyl)-5-(2-bromoacetyl)]isoxazole are absent. Prioritized studies include:

  • Kinase Inhibition Assays: Evaluate activity against FLT3, p38 MAPK, or CDKs.

  • Cytotoxicity Screening: Test against leukemia (K562), breast (MCF-7), and lung (A549) cancer lines.

  • Prodrug Development: Exploit the bromoacetyl group for antibody-drug conjugates .

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